5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole
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Overview
Description
5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzo[d][1,3]dioxole, featuring a chlorine atom at the 5-position and two methyl groups at the 2,2-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole typically involves the chlorination of 2,2-dimethylbenzo[d][1,3]dioxole. One common method is the electrophilic aromatic substitution reaction, where chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) is used under controlled conditions to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the chlorine atom or the reduction of other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include dechlorinated derivatives or reduced functional groups.
Scientific Research Applications
5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbenzo[d][1,3]dioxole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole: Contains an iodine atom instead of chlorine, which can lead to different reactivity and applications.
5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole:
Uniqueness
5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. This makes it valuable for certain synthetic applications and research studies where chlorinated derivatives are required.
Properties
CAS No. |
408326-82-9 |
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Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
5-chloro-2,2-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H9ClO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3 |
InChI Key |
YJUBBXQABKGXAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)Cl)C |
Origin of Product |
United States |
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